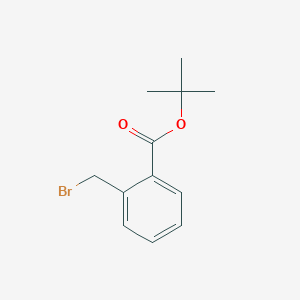

Tert-butyl 2-(bromomethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(bromomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZWLGQCYJDGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466619 | |

| Record name | Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105340-30-5 | |

| Record name | Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Functionalization of Tert Butyl 2 Bromomethyl Benzoate

Precursor Synthesis and Esterification Approaches

The synthesis of tert-butyl 2-(bromomethyl)benzoate commences with the preparation of its direct precursor, tert-butyl 2-methylbenzoate (B1238997). This stage involves the esterification of 2-methylbenzoic acid, a process for which several effective methods have been developed.

Synthesis of Tert-butyl 2-methylbenzoate from 2-Methylbenzoic Acid

The formation of a tert-butyl ester from a carboxylic acid such as 2-methylbenzoic acid is often challenged by the steric hindrance of the bulky tert-butyl group. A common and effective method involves the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst. For instance, trifluoromethanesulfonic acid can be used in a solvent like dichloromethane (B109758) at low temperatures to facilitate the reaction. google.com

An alternative approach utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the tert-butylating agent. In a typical procedure, 2-methylbenzoic acid is reacted with di-tert-butyl dicarbonate in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP), in an appropriate solvent. This method proceeds under mild conditions and generally provides good yields of the desired tert-butyl ester. orgsyn.org

Alternative Esterification Methods for Tert-butyl Benzoate (B1203000) Moieties

Beyond the direct esterification of 2-methylbenzoic acid, a variety of other methods exist for the synthesis of tert-butyl benzoate moieties, which could be adapted for this specific precursor. These alternatives offer different advantages, such as milder conditions, improved yields, or the use of more environmentally benign reagents.

One innovative, metal-free approach involves the oxidative esterification of benzyl (B1604629) cyanides using tert-butyl hydroperoxide (TBHP). rsc.org This method achieves Csp³–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single step. rsc.org Another strategy is transesterification, where an existing ester is converted to a tert-butyl ester in the presence of tert-butyl alcohol and a suitable catalyst. acs.org Furthermore, solid-phase synthesis techniques employing reagents like polystyrylsulfonyl chloride resin as a dehydrating agent can also facilitate the formation of tert-butyl esters. orgsyn.org The use of solid acid catalysts, such as sulfonic acid resins, presents a green chemistry alternative to traditional liquid acids like sulfuric acid, offering easier separation and recyclability. google.commdpi.com

| Method | Key Reagents | General Description | Reference |

|---|---|---|---|

| Oxidative Esterification | Benzyl Cyanide, tert-Butyl Hydroperoxide (TBHP) | A metal-free, one-pot reaction involving C-H oxidation and C-C cleavage to form the ester. | rsc.org |

| Solid-Acid Catalysis | Carboxylic Acid, tert-Butyl Alcohol, Sulfonic Acid Resin | An environmentally friendly method using a recyclable solid acid catalyst to drive the esterification. | google.com |

| Reaction with Isobutylene | Carboxylic Acid, Isobutylene, Triflic Acid | Reaction of a carboxylic acid with gaseous isobutylene catalyzed by a strong acid at low temperatures. | google.com |

| Resin-Assisted Dehydration | Carboxylic Acid, tert-Butyl Alcohol, Polystyrylsulfonyl Chloride Resin | Utilizes a supported reagent to remove water and drive the esterification equilibrium toward the product. | orgsyn.org |

Benzylic Bromination Techniques and Optimization

The crucial step in converting the precursor, tert-butyl 2-methylbenzoate, into the target compound is the selective bromination of the benzylic methyl group. This transformation is typically achieved through a free-radical substitution reaction.

Radical Bromination Using N-Bromosuccinimide (NBS) and Initiators (e.g., AIBN)

The most common and effective method for selective benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. organic-chemistry.org NBS is favored over molecular bromine (Br₂) because it can provide a constant, low concentration of bromine radicals, which minimizes side reactions such as addition to the aromatic ring. libretexts.orgchadsprep.com The reaction is initiated by a radical initiator, with 2,2'-azobisisobutyronitrile (AIBN) or UV light being common choices. organic-chemistry.org

The reaction is typically carried out by refluxing a solution of the substrate (tert-butyl 2-methylbenzoate), NBS, and a catalytic amount of AIBN in a suitable solvent. The choice of solvent can significantly impact the reaction's efficiency. While carbon tetrachloride (CCl₄) was traditionally used, safety and environmental concerns have led to the adoption of alternatives. organic-chemistry.org Studies have shown that solvents like 1,2-dichlorobenzene (B45396) can be superior, offering improved yields and shorter reaction times. researchgate.net For instance, the benzylic bromination of a similar substrate in 1,2-dichlorobenzene at 80°C resulted in a 92% isolated yield after 8 hours. researchgate.net

| Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Carbon Tetrachloride | 12 | 79 | researchgate.net |

| 1,2-Dichlorobenzene | 8 | 92 | researchgate.net |

| Acetonitrile (B52724) | 8 | 72 | researchgate.net |

| Ethyl Acetate | 8 | 65 | researchgate.net |

Mechanistic Aspects of Selective Benzylic C-H Bromination

The high selectivity of benzylic bromination stems from the stability of the intermediate benzylic radical. libretexts.orgchemistrysteps.com The reaction proceeds through a radical chain mechanism involving three key stages:

Initiation: The process begins with the homolytic cleavage of the initiator, AIBN, upon heating, which generates two cyanoisopropyl radicals and a molecule of nitrogen gas. This radical then initiates the chain. Alternatively, light can induce the homolytic cleavage of the N-Br bond in NBS or the small amount of Br₂ present. libretexts.orgyoutube.com

Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic position of tert-butyl 2-methylbenzoate. This step is highly favored because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. chemistrysteps.comyoutube.com In the second step, this resonance-stabilized benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr, a byproduct) to form the desired product, this compound, and a new bromine radical, which continues the chain. youtube.comyoutube.com

Termination: The chain reaction is concluded when any two radicals combine, or when radicals are removed by other processes. These termination steps are non-productive for the formation of the desired product. youtube.com

The weaker C-H bond at the benzylic position, a direct consequence of the stability of the resulting radical, is the fundamental reason for the reaction's selectivity over other C-H bonds in the molecule. libretexts.org

Purification and Isolation Strategies for Synthetic Intermediates

Effective purification and isolation of the synthetic intermediates are critical for obtaining a high-purity final product. Different strategies are employed for the precursor, tert-butyl 2-methylbenzoate, and the final product, this compound.

Following the esterification reaction to form tert-butyl 2-methylbenzoate, a standard aqueous workup is typically performed. This involves washing the reaction mixture with a mild base, such as sodium bicarbonate solution, to remove any unreacted 2-methylbenzoic acid. Subsequent washes with water and brine are used to remove water-soluble impurities. After drying the organic layer over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, the solvent is removed under reduced pressure. The crude ester can then be purified further by vacuum distillation or flash column chromatography on silica (B1680970) gel. orgsyn.orgorgsyn.org

For the product of the benzylic bromination, this compound, the initial step of purification involves the removal of the insoluble succinimide (B58015) byproduct by filtration. organic-chemistry.org The filtrate, containing the product, is then concentrated. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes). orgsyn.org Alternatively, flash column chromatography on silica gel is a highly effective method for isolating the pure brominated ester from any remaining starting material or over-brominated side products. rsc.org The choice between recrystallization and chromatography depends on the physical state and purity of the crude product.

Chemical Reactivity and Transformation Pathways of Tert Butyl 2 Bromomethyl Benzoate

Nucleophilic Substitution Reactions

The benzylic bromide functional group is highly reactive towards nucleophiles, proceeding readily through an SN2 mechanism. This reactivity is the foundation for many of its applications in synthetic chemistry.

Direct Nucleophilic Displacement at the Benzylic Carbon

The core reactivity of tert-butyl 2-(bromomethyl)benzoate lies in the direct displacement of the bromide ion by a wide range of nucleophiles. The benzylic carbon is electrophilic and readily attacked by species with available lone pairs of electrons. For instance, analogous compounds like ethyl 3-(bromomethyl)benzoate are known to react with nucleophiles such as amines, thiols, and alcohols to form a diverse array of derivatives. This type of reaction is fundamental and allows for the introduction of various functional groups at the benzylic position.

A common example of this reactivity is the reaction with sodium azide (B81097) to produce the corresponding benzyl (B1604629) azide. This transformation is often a step in a one-pot reaction to form more complex molecules, such as triazoles.

Formation of Ether and Phenoxy Derivatives

The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com In this reaction, an alcohol or a phenol (B47542) is deprotonated by a strong base to form a more nucleophilic alkoxide or phenoxide ion, which then displaces the bromide from the benzylic carbon of this compound. masterorganicchemistry.comlibretexts.org

This method is highly versatile for creating both simple alkyl ethers and more complex phenoxy derivatives. orgsyn.org The choice of a primary alkyl halide, such as the bromomethyl group in the target compound, is crucial as it favors the SN2 pathway over competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com

Interactive Table: Synthesis of Ether Derivatives

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Product |

|---|---|---|---|

| Ethanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | tert-Butyl 2-(ethoxymethyl)benzoate |

| Phenol | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) | tert-Butyl 2-(phenoxymethyl)benzoate |

Alkylation of Diverse Organic Substrates

This compound serves as an effective benzylating agent, capable of alkylating a variety of nucleophilic substrates. This includes the alkylation of carbanions, amines, and other soft nucleophiles. The reaction introduces the 2-(tert-butoxycarbonyl)benzyl group onto the substrate.

The use of benzylic halides for the alkylation of amines is a standard procedure, although over-alkylation can be a challenge. In the context of C-alkylation, stabilized carbanions, such as those derived from malonic esters, can be efficiently alkylated by this reagent. It should be noted that while tert-butyl halides can lead to elimination reactions, the primary benzylic bromide in this compound favors substitution. sciencemadness.org

Applications in Metal-Catalyzed Coupling Reactions

The structural features of this compound, specifically the presence of a potential aryl halide (if a bromo-substituent were on the ring) and a benzylic bromide, make it an interesting substrate for metal-catalyzed reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

While the benzylic bromide is more prone to nucleophilic substitution, under the appropriate conditions, it can participate in certain cross-coupling reactions. More commonly, the aryl ring of the benzoate (B1203000) could be functionalized with a halide to participate in classic cross-coupling reactions like the Suzuki or Heck reactions.

Research on related compounds, such as tert-butyl 2-alkynylbenzoates, demonstrates that the tert-butyl benzoate moiety is compatible with palladium catalysis. snnu.edu.cnresearchgate.net In these cases, the tert-butyl group can be advantageous as it can prevent undesired side reactions like protonolysis that might occur with other ester groups. snnu.edu.cn Palladium-catalyzed reactions often employ phosphine (B1218219) ligands, with the choice of ligand being critical for the reaction's success. nih.gov

Interactive Table: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Biaryl derivative |

| Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Stilbene derivative |

Mechanistic Studies of Organometallic Transformations

The mechanism of palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-type reactions), and reductive elimination. In the context of a hypothetical coupling reaction involving an aryl-bromide version of the title compound, the initial step would be the oxidative addition of the palladium(0) catalyst into the aryl-bromine bond to form an organopalladium(II) complex.

Studies on related systems using tert-butyl benzoates have provided mechanistic insights. For instance, in the palladium-catalyzed oxidative coupling of tert-butyl 2-alkynylbenzoates, an oxypalladation intermediate is formed. snnu.edu.cn The tert-butyl group is thought to play a crucial role by stabilizing the system and preventing the cleavage of the intermediate by acid, thus facilitating the desired olefination. snnu.edu.cn This highlights how the ester group, while not directly participating in the bond-forming steps of the catalytic cycle, can have a significant influence on the reaction outcome.

Derivatization to Advanced Building Blocks

The strategic location of the reactive bromomethyl group and the protected carboxylic acid function on the benzene (B151609) ring makes this compound an ideal precursor for the synthesis of a variety of advanced building blocks. These building blocks are instrumental in the construction of larger, more complex molecules with specific functions, such as pharmacologically active compounds and specialized ligands for metal catalysis.

The bromomethyl group of this compound readily undergoes nucleophilic substitution with a wide array of nucleophiles. This reaction provides a straightforward route to a diverse range of 2-substituted benzoic acid derivatives after the subsequent deprotection of the tert-butyl ester.

The general reaction scheme involves the displacement of the bromide ion by a nucleophile, followed by hydrolysis of the tert-butyl ester, typically using a strong acid like trifluoroacetic acid (TFA), to yield the corresponding benzoic acid derivative.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound and its Analogs

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Amines | R-NH2 | 2-(Aminomethyl)benzoic acid derivatives | |

| Thiols | R-SH, base | 2-((Thio)methyl)benzoic acid derivatives | |

| Azides | NaN3 | 2-(Azidomethyl)benzoic acid | |

| Phosphines | PPh3 | 2-(Phosphoniomethyl)benzoate salts | |

| Carbanions | R-CH(COOEt)2, NaH | Substituted 2-(carboxymethyl)benzoic acid derivatives |

For instance, reaction with primary or secondary amines leads to the formation of 2-(aminomethyl)benzoic acid derivatives, which are precursors for various biologically active molecules. Similarly, thiols can be used to introduce sulfur-containing side chains, and the use of sodium azide provides a pathway to 2-(azidomethyl)benzoic acid, a useful intermediate for the introduction of nitrogen-containing heterocycles via click chemistry or reduction to the corresponding amine.

The ability to introduce a carboxylic acid functionality ortho to a custom-designed substituent makes this compound a valuable synthon for the creation of chelating ligands. The carboxylate group can coordinate to a metal center, while the substituent introduced via the bromomethyl group can provide additional donor atoms or steric bulk to fine-tune the properties of the resulting metal complex.

For example, reaction with a molecule containing a suitable nucleophilic site, such as a pyridine (B92270) or a phosphine, can lead to the formation of bidentate or even tridentate ligands. The subsequent deprotection of the tert-butyl ester reveals the carboxylic acid, which can then participate in metal coordination.

Table 2: Synthesis of Ligand Precursors from this compound

| Nucleophilic Reagent | Resulting Ligand Precursor | Potential Metal Coordination |

| 2-Picolylamine | 2-(((Pyridin-2-yl)methylamino)methyl)benzoic acid | N,N,O-tridentate |

| Diphenylphosphine | 2-((Diphenylphosphino)methyl)benzoic acid | P,O-bidentate |

| 2-Mercaptopyridine | 2-((Pyridin-2-ylthio)methyl)benzoic acid | S,N,O-tridentate |

These ligand architectures are of significant interest in the field of coordination chemistry and catalysis. The modular nature of their synthesis, starting from this compound, allows for the systematic variation of the ligand's electronic and steric properties, which in turn can influence the catalytic activity and selectivity of the corresponding metal complexes. The development of such tailored ligands is crucial for advancing various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 2 Bromomethyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton (¹H) NMR spectroscopy confirms the presence and arrangement of hydrogen atoms within the molecule. For tert-butyl 2-(bromomethyl)benzoate, the spectrum is characterized by distinct signals corresponding to the different types of protons.

The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region (approximately 7.3-8.0 ppm). The protons of the bromomethyl group (-CH₂Br) are expected to produce a singlet around 4.9 ppm. The nine equivalent protons of the tert-butyl group produce a sharp singlet further upfield, typically around 1.5 ppm, a characteristic signal for this group. docbrown.info The integration of these signals (representing the area under each peak) would correspond to a 4:2:9 ratio, confirming the relative number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 7.3 – 8.0 | Multiplet | 4H |

| Methylene (B1212753) (-CH₂Br) | ~4.9 | Singlet | 2H |

Note: Predicted values are based on the analysis of structurally similar compounds like methyl 2-(bromomethyl)benzoate and molecules containing tert-butyl groups. docbrown.infoichemical.com

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Assignment

Complementing the ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in the molecule. docbrown.info In this compound, distinct signals are expected for the ester carbonyl carbon, the aromatic carbons, the bromomethyl carbon, and the carbons of the tert-butyl group.

The ester carbonyl carbon is typically observed significantly downfield (around 165 ppm). The aromatic carbons appear in the 128-140 ppm range. The quaternary carbon of the tert-butyl group is found around 81 ppm, while its three equivalent methyl carbons produce a strong signal around 28 ppm. docbrown.info The carbon of the bromomethyl group is expected in the range of 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~165 |

| Aromatic (C-1, C-2) | ~138, ~133 (Quaternary) |

| Aromatic (C-3 to C-6) | 128 – 132 (CH) |

| Tert-butyl Quaternary (-C(CH₃)₃) | ~82 |

| Methylene (-CH₂Br) | ~33 |

Note: Predicted values are based on typical chemical shifts for these functional groups and data from related structures. docbrown.inforsc.org

Two-Dimensional (2D) NMR Correlation Spectroscopy

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, provide definitive structural confirmation by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show correlations among the adjacent protons on the aromatic ring, helping to assign their specific positions. wordpress.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the methylene protons at ~4.9 ppm to the methylene carbon at ~33 ppm). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. youtube.com Key correlations would include the signal from the methylene (-CH₂Br) protons to the nearby aromatic carbons and the ester carbonyl carbon. Also, the singlet from the tert-butyl protons would show a correlation to the quaternary carbon of the tert-butyl group and, importantly, to the ester carbonyl carbon, confirming the connectivity of the ester group. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₂H₁₅BrO₂), the calculated exact mass is 270.02554 Da. nih.gov An HRMS measurement confirming this mass would provide strong evidence for the compound's identity. Furthermore, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum would exhibit a characteristic pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units, which is a definitive indicator of a monobrominated compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with ions like sodium [M+Na]⁺. docbrown.info For this compound, ESI-MS would be expected to show a prominent ion cluster around m/z 293/295, corresponding to [M+Na]⁺. This technique is often coupled with liquid chromatography (LC-MS) to analyze compounds in complex mixtures. nih.gov Analysis of the fragmentation pattern can also yield structural information, with a likely primary fragmentation being the loss of the stable tert-butyl cation (57 Da), resulting in a significant fragment ion.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 2-(bromomethyl)benzoate |

| Tert-butyl bromide (2-bromo-2-methylpropane) |

| Methyl 2-bromobenzoate |

| Tert-butyl 4-(bromomethyl)benzoate |

| 2-Bromoethyl benzoate (B1203000) |

| para-tert-butyl-benzoic acid |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on the known ranges for its functional groups: the tert-butyl group, the ester linkage, the benzene ring, and the bromomethyl group.

The analysis of related compounds provides a basis for these predictions. For instance, the IR spectrum of the isomeric compound, tert-butyl 4-(bromomethyl)benzoate, would show similar absorptions for the tert-butyl and ester groups. nih.gov The key differences would lie in the substitution pattern on the benzene ring, which affects the C-H out-of-plane bending vibrations.

Further insight can be gained from simpler molecules containing the relevant moieties. The IR spectrum of 2-bromo-2-methylpropane (B165281) (tert-butyl bromide) shows characteristic C-H stretching and bending vibrations for the tert-butyl group, as well as C-C skeletal vibrations and the C-Br stretching absorption. nih.govdocbrown.info Similarly, the spectra of various bromobenzoic acid derivatives and their esters offer valuable data on the expected positions of the carbonyl and aromatic ring absorptions. nist.govchemicalbook.comnist.gov

The following table summarizes the expected IR absorption bands for this compound based on the analysis of these related compounds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Alkyl) | Stretching | 2975 - 2860 |

| C=O (Ester) | Stretching | 1725 - 1705 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-H (Alkyl) | Bending | 1480 - 1370 |

| C-O (Ester) | Stretching | 1300 - 1100 |

| C-Br | Stretching | 750 - 500 |

This table is predictive and based on data from analogous compounds.

X-ray Crystallography for Solid-State Structural Determination

Currently, there is no published X-ray crystal structure for this compound in the crystallographic databases. However, should single crystals of sufficient quality be grown, X-ray diffraction analysis would provide invaluable structural data.

The analysis of a derivative, such as tert-butyl 2-amino-6-(bromomethyl)benzoate, could offer insights into the potential solid-state conformation. nih.gov The steric bulk of the tert-butyl group and the bromine atom would likely influence the packing of the molecules in the crystal lattice.

A hypothetical crystallographic analysis would determine parameters such as the crystal system, space group, and unit cell dimensions. The table below presents the type of data that would be obtained from such an analysis.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| a, b, c (Å) | The dimensions of the unit cell. |

| α, β, γ (°) | The angles of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C=O, C-O, C-Br). |

| Bond Angles (°) | The angles between adjacent bonds. |

| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. |

This table represents the type of data that would be generated from an X-ray crystallographic study and is for illustrative purposes only, as no experimental data is currently available for the title compound.

The structural information obtained from X-ray crystallography would be crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and interactions with other molecules.

Computational and Theoretical Investigations of Tert Butyl 2 Bromomethyl Benzoate Reactivity

Density Functional Theory (DFT) Studies on Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost.

Optimization of Ground State Structures and Conformational Analysis

The first step in the computational analysis of tert-butyl 2-(bromomethyl)benzoate involves the optimization of its ground state geometry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Due to the presence of flexible single bonds, particularly around the ester group and the bromomethyl group, this compound can exist in multiple conformations.

A thorough conformational analysis is crucial to identify the global minimum energy structure and other low-energy conformers that may be present at room temperature. This is typically achieved by systematically rotating the dihedral angles of the rotatable bonds and performing geometry optimization for each starting conformation. The relative energies of these conformers are then calculated to determine their population distribution according to the Boltzmann distribution. For this compound, the key dihedral angles to consider are those involving the C-C bond connecting the phenyl ring to the ester group, the C-O bond of the ester, and the C-C bond of the bromomethyl group.

Table 1: Representative Calculated Conformational Energies of this compound (Note: The following data is illustrative, based on typical values for similar aromatic esters, as specific experimental or computational data for this compound is not readily available in the cited literature.)

| Conformer | Dihedral Angle (O=C-O-C) | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) |

| 1 | 0° (syn-periplanar) | 60° (gauche) | 0.00 |

| 2 | 180° (anti-periplanar) | 60° (gauche) | 1.5 |

| 3 | 0° (syn-periplanar) | 180° (anti-periplanar) | 0.8 |

| 4 | 180° (anti-periplanar) | 180° (anti-periplanar) | 2.3 |

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, indicating its susceptibility to electrophilic attack. The LUMO, on the other hand, is anticipated to be centered on the antibonding σ* orbital of the C-Br bond of the bromomethyl group, making this site the most electrophilic and prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative, based on typical values for similar benzyl (B1604629) bromides, as specific experimental or computational data for this compound is not readily available in the cited literature.)

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 8.7 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen of the ester group, making it a site for protonation or coordination to Lewis acids. The area around the bromine atom and the benzylic carbon would exhibit a positive potential (blue), confirming their electrophilic nature and susceptibility to nucleophilic substitution. The benzene ring would likely show a mix of potentials, reflecting the interplay of the electron-withdrawing ester group and the activating bromomethyl group.

Mechanistic Elucidation through Computational Reaction Path Studies

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including the identification of transition states and the evaluation of different reaction pathways.

Transition State Characterization in Substitution and Coupling Reactions

This compound is expected to undergo nucleophilic substitution reactions at the benzylic carbon. Computational studies can be employed to characterize the transition states for various possible mechanisms, such as SN1 and SN2 pathways. By calculating the activation energies for these pathways, the most likely mechanism can be predicted. For instance, in a reaction with a nucleophile, the SN2 transition state would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Br bond.

In a study on a related compound, 2-bromomethyl-1,3-thiaselenole, quantum chemical calculations were used to investigate the multi-channel reaction with a thiol nucleophile. mdpi.com The study identified transition states for the initial ion pair formation and subsequent ring-opening, demonstrating the power of computational methods in dissecting complex reaction pathways. mdpi.com Similarly, for this compound, computational modeling could elucidate the preferred pathways in substitution and coupling reactions.

Table 3: Representative Calculated Activation Energies for Nucleophilic Substitution on a Benzyl Bromide Model (Note: The following data is illustrative and based on general principles of reactivity for benzyl bromides, as specific experimental or computational data for this compound is not readily available in the cited literature.)

| Reaction Pathway | Nucleophile | Solvent | Activation Energy (kcal/mol) |

| SN2 | CN- | DMSO | 15 |

| SN1 (rate-determining step) | H2O | Water | 22 |

| Radical Substitution | Thiyl Radical | Benzene | 10 |

Evaluation of Single-Electron Transfer Processes

In addition to ionic pathways, reactions involving benzyl bromides can also proceed through single-electron transfer (SET) mechanisms. In a SET process, an electron is transferred from a donor species to the benzyl bromide, leading to the formation of a radical anion. This radical anion can then fragment to produce a benzyl radical and a bromide anion. The resulting benzyl radical can then participate in various coupling or addition reactions.

Computational studies can evaluate the feasibility of SET pathways by calculating the reduction potential of the benzyl bromide and the oxidation potential of the potential electron donor. Time-dependent DFT (TD-DFT) calculations can also be used to investigate photochemical reactions where SET is initiated by light absorption. The study of SET processes is crucial for understanding and predicting the outcomes of radical-mediated reactions involving this compound.

Molecular Dynamics (MD) Simulations (if applicable to reaction environments)

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing valuable insights into reaction dynamics, solvent effects, and the conformational changes that can influence chemical reactivity. These simulations can model the interactions between a solute, such as this compound, and its surrounding solvent molecules, offering a dynamic picture of the reaction environment.

For instance, MD simulations have been effectively employed to investigate the role of solvents and excipients on the stability and behavior of complex biological molecules in the presence of tert-butyl alcohol, a related tert-butyl containing compound. nih.gov In such studies, simulations can reveal the preferential accumulation of solvent or other molecules around specific sites of a solute, which can have a denaturing or stabilizing effect. nih.gov This type of analysis provides a molecular-level understanding that complements experimental findings.

Strategic Applications and Synthetic Utility in Contemporary Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the reactive bromomethyl group ortho to the protected carboxylate makes tert-butyl 2-(bromomethyl)benzoate a prime candidate for the synthesis of fused heterocyclic systems, which form the core of many biologically active compounds and natural products. Its utility is particularly pronounced in constructing five-membered heterocyclic rings fused to the benzene (B151609) ring, such as phthalides and isoindolinones.

Historically, the synthesis of the parent phthalide (B148349) (1(3H)-isobenzofuranone) was achieved through the thermal decomposition of the analogous ethyl 2-(bromomethyl)benzoate, demonstrating the inherent propensity of this structural motif to undergo intramolecular cyclization. nih.gov By analogy, this compound can serve as a stable precursor to the 2-(bromomethyl)benzoic acid core. Following the selective hydrolysis of the tert-butyl ester under acidic conditions, the resulting carboxylic acid can be cyclized to form the phthalide ring system.

Furthermore, the electrophilic benzylic bromide can readily react with primary amines to furnish N-substituted isoindolinones, a structural motif present in a range of pharmacologically relevant molecules. The reaction proceeds via an initial nucleophilic substitution of the bromide by the amine, followed by an intramolecular aminolysis of the ester to close the five-membered lactam ring. The tert-butyl ester is particularly advantageous in this context, as its bulk can influence reaction pathways and its cleavage to the corresponding isoindolinone can be achieved under specific conditions. This role as a flexible intermediate allows for the generation of diverse molecular scaffolds fundamental to medicinal chemistry and materials science. nih.gov

Table 1: Synthesis of Heterocyclic Scaffolds from this compound

| Starting Material | Target Scaffold | Key Transformation | Description |

| This compound | Phthalide | 1. Ester Hydrolysis2. Intramolecular Cyclization | The tert-butyl ester is first cleaved to yield 2-(bromomethyl)benzoic acid. Subsequent intramolecular nucleophilic attack by the carboxylate on the benzylic carbon displaces the bromide, forming the lactone ring of phthalide. |

| This compound | N-Substituted Isoindolinone | 1. Nucleophilic Substitution2. Intramolecular Amidation | Reaction with a primary amine (R-NH₂) leads to the displacement of the benzylic bromide. The resulting secondary amine then undergoes intramolecular cyclization via attack on the ester carbonyl, forming the lactam ring. |

Contributions to Ligand Design for Organometallic Catalysis

The development of sophisticated ligands is paramount in modern organometallic catalysis, as they directly influence the catalyst's activity, selectivity, and stability by modulating the steric and electronic environment of the metal center. researchgate.net this compound provides a valuable platform for creating novel phosphine (B1218219) and N-heterocyclic carbene (NHC) based ligands, two of the most important classes of ligands in catalysis. unibo.itresearchgate.net

The reactive bromomethyl handle allows for the straightforward introduction of phosphine groups. Reaction with triphenylphosphine (B44618), for instance, yields the corresponding phosphonium (B103445) salt, (2-(tert-butoxycarbonyl)benzyl)triphenylphosphonium bromide. researchgate.netbiomedres.us While these salts are primarily known as precursors for Wittig reagents, the underlying principle of forming a P-C bond is key. masterorganicchemistry.com A more direct route to a potential ligand involves the reaction of this compound with a nucleophilic phosphide (B1233454) source, such as diphenylphosphine, to create tert-butyl 2-((diphenylphosphino)methyl)benzoate. This molecule could function as a potential bidentate P,O-ligand, where both the phosphorus atom and the ester's carbonyl oxygen can coordinate to a metal center, creating a stable chelate ring that can enhance catalytic performance. libretexts.org

Similarly, in the field of N-heterocyclic carbene (NHC) chemistry, the compound can be used as an alkylating agent to introduce the 2-(tert-butoxycarbonyl)benzyl group as a "wingtip" on the NHC scaffold. beilstein-journals.orgresearchgate.net NHCs are prized for their strong σ-donating properties and their ability to form robust bonds with transition metals. unibo.it By reacting this compound with an N-heterocyclic precursor like imidazole, one can synthesize an N-benzylated imidazolium (B1220033) salt. Subsequent deprotonation would yield a free NHC whose steric bulk and electronic properties are modified by the ortho-ester substituent, potentially leading to novel catalytic activities. unibo.itnih.gov

Table 2: Synthesis of Ligand Precursors from this compound

| Reagent | Product Class | Potential Application |

| Triphenylphosphine (PPh₃) | Phosphonium Salt | Precursor to Wittig reagents; demonstrates P-C bond formation. researchgate.netbiomedres.us |

| Diphenylphosphine (HPPh₂) | Phosphine Ligand | P,O-bidentate ligand for organometallic catalysis. |

| Imidazole | N-Heterocyclic Carbene (NHC) Precursor | Precursor to NHC ligands with modified steric/electronic properties. unibo.itresearchgate.net |

Precursor for Derivatives with Tunable Reactivity for Diverse Synthetic Pathways

The synthetic utility of this compound is significantly enhanced by its capacity to serve as a precursor to a variety of derivatives with distinct and tunable reactivity. The two functional handles—the benzylic bromide and the tert-butyl ester—can be selectively manipulated to pivot the molecule's chemical behavior towards different synthetic applications.

The highly electrophilic benzylic bromide is the most conspicuous reactive site. It can be readily transformed into a nucleophilic reagent precursor via reaction with triphenylphosphine to form the stable phosphonium salt, (2-(tert-butoxycarbonyl)benzyl)triphenylphosphonium bromide. researchgate.netbiomedres.usmasterorganicchemistry.com This transformation fundamentally alters the chemical nature of the benzylic carbon, converting it from an electrophilic center to the precursor of a nucleophilic ylide upon treatment with a base. masterorganicchemistry.comlibretexts.org This resulting Wittig reagent can then be used in olefination reactions with aldehydes and ketones, providing a powerful tool for C-C bond formation. udel.edu This pathway showcases how a simple substitution reaction can completely invert the inherent reactivity of the molecule.

Conversely, the tert-butyl ester group, while generally robust, can be selectively cleaved under acidic conditions to unmask the carboxylic acid, yielding 2-(bromomethyl)benzoic acid. biomedres.us This derivative introduces a new set of reactive possibilities. The carboxylic acid can participate in amide bond couplings, esterifications, or act as an internal nucleophile for cyclization reactions, as discussed previously. The presence of both a carboxylic acid and a benzylic bromide in the same molecule opens pathways for the synthesis of macrocycles or polymers through controlled condensation reactions. This ability to selectively modify either the bromide or the ester allows chemists to tailor the reactivity of the molecule for a diverse range of synthetic strategies.

Table 3: Reactivity Tuning of this compound

| Functional Group Modified | Reagent/Condition | Derivative Formed | New Reactivity Profile |

| Benzylic Bromide | Triphenylphosphine (PPh₃) | (2-(tert-butoxycarbonyl)benzyl)triphenylphosphonium bromide | Precursor to a nucleophilic Wittig reagent for olefination. masterorganicchemistry.com |

| Tert-butyl Ester | Acid (e.g., TFA, HCl) | 2-(Bromomethyl)benzoic acid | Carboxylic acid functionality for amidation, esterification, or cyclization. biomedres.us |

Future Research Directions and Methodological Advancements

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of benzylic bromides like tert-butyl 2-(bromomethyl)benzoate often relies on reagents and solvents that pose environmental and safety risks. digitellinc.comacs.org A significant push in future research is the development of "green" synthetic pathways. This includes replacing conventional brominating agents, such as N-bromosuccinimide (NBS), with more environmentally benign alternatives. acs.orgrsc.org Researchers are investigating methods like the in-situ generation of molecular bromine from safer precursors, which minimizes waste and avoids handling highly corrosive reagents. rsc.org

A key target for improvement is the reduction of Process Mass Intensity (PMI), a metric that quantifies the amount of waste generated per kilogram of product. rsc.org This can be achieved by eliminating harmful chlorinated solvents like carbon tetrachloride (CCl₄), which is known to be toxic, and substituting them with greener options such as acetonitrile (B52724) or even solvent-free conditions. digitellinc.comacs.orged.gov Photochemical methods, which use light to initiate the reaction, are also gaining traction as they can replace chemical radical initiators and often lead to cleaner reactions with higher yields. digitellinc.comed.gov

Exploration of Unconventional Catalytic Systems for Benzylic Functionalization

The bromine atom on the benzylic carbon of this compound makes it a prime site for introducing new functional groups. numberanalytics.com Future advancements lie in the use of novel catalytic systems to control these reactions with high precision.

Visible-light photoredox catalysis is a rapidly emerging field that offers mild and selective methods for creating new carbon-carbon and carbon-heteroatom bonds at the benzylic position. rsc.orgacs.orgmorressier.com This technique uses light-absorbing catalysts to generate highly reactive intermediates, enabling transformations that are difficult to achieve with traditional methods. rsc.orgrsc.orgresearchgate.net By combining photoredox catalysis with other transition metals like nickel or copper, researchers can perform a wide range of cross-coupling reactions. rsc.org

Another promising frontier is biocatalysis, which involves using enzymes to perform chemical transformations. nih.govnih.gov While still a developing area for this specific type of reaction, enzymatic halogenation and dehalogenation offer the potential for unparalleled selectivity. nih.govnih.gov The use of engineered enzymes could lead to highly efficient and environmentally friendly routes for synthesizing and modifying this compound and related structures.

Integration with Automated Synthesis and Flow Chemistry for Scale-Up Investigations

Bridging the gap between small-scale laboratory synthesis and large-scale industrial production is a critical challenge. digitellinc.com Automated synthesis and flow chemistry are key technologies being explored to streamline this process. organic-chemistry.orgnih.gov

Flow chemistry, where reactions are performed in a continuous stream through a reactor rather than in a large batch, offers significant advantages. organic-chemistry.orgsioc-journal.cn This technology provides superior control over reaction parameters like temperature and mixing, enhances safety when dealing with hazardous reagents, and can lead to higher productivity and purity. rsc.orgnih.gov Researchers are actively developing continuous flow processes for benzylic brominations, which can significantly reduce reaction times and improve efficiency, sometimes achieving full conversion in seconds. rsc.orgrsc.org This approach is also ideal for photochemical reactions, ensuring uniform light exposure and facilitating scale-up. digitellinc.comrsc.org

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

A deep understanding of how a reaction proceeds is essential for optimization. Future methodologies will increasingly rely on advanced spectroscopic techniques that can monitor reactions in real-time (in situ). nih.govacs.orgbirmingham.ac.uk

Techniques like in situ Nuclear Magnetic Resonance (NMR) and other spectroscopic methods allow chemists to observe the behavior of reactants, intermediates, and products as the reaction happens. nih.govacs.org This provides invaluable data for understanding reaction mechanisms and kinetics. nih.govnih.govacs.org For instance, studies using LED-NMR have successfully elucidated complex reaction pathways in benzylic photobrominations, identifying competing radical and ionic mechanisms that could lead to unwanted side products. nih.govacs.org By gaining this detailed mechanistic insight, scientists can develop more robust and reliable processes for the commercial manufacturing of molecules like this compound. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing tert-butyl 2-(bromomethyl)benzoate with high yield and purity?

- Methodology : Optimize bromination of tert-butyl 2-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ at 70–80°C. Monitor reaction progress via TLC and purify via column chromatography (hexane/ethyl acetate). Yield improvements (75–85%) are achievable by controlling stoichiometry (1:1.1 substrate:NBS) and reaction time (6–8 hrs) .

- Key Considerations : Avoid moisture to prevent hydrolysis of the bromomethyl group. Use inert atmosphere (N₂/Ar) to suppress side reactions.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology :

- ¹H NMR : Identify the tert-butyl group (singlet at ~1.3 ppm, 9H) and bromomethyl protons (split into AB quartet due to coupling with adjacent aromatic protons, δ ~4.8–5.2 ppm).

- ¹³C NMR : Confirm the ester carbonyl (δ ~165 ppm) and brominated carbon (δ ~30 ppm).

- IR : Ester C=O stretch (~1720 cm⁻¹) and C-Br stretch (~600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 285 (C₁₂H₁₄BrO₂⁺) .

Q. How should this compound be stored to maintain stability?

- Methodology : Store in amber vials under inert gas (argon) at –20°C to minimize light-induced degradation and hydrolysis. Avoid exposure to strong bases or nucleophiles, which may displace the bromide .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict regioselectivity in nucleophilic substitution reactions of this compound?

- Methodology :

- Use Gaussian or ORCA software to model transition states for SN2 reactions. Compare activation energies for attack at the bromomethyl carbon versus competing sites.

- Solvent effects (e.g., DMSO vs. THF) can be modeled using PCM (Polarizable Continuum Model). Correlate computational results with experimental kinetic data .

- Example Finding : Steric hindrance from the tert-butyl group reduces accessibility to the bromomethyl carbon, favoring alternative reaction pathways in bulky nucleophiles .

Q. How can contradictory reactivity data in polar vs. nonpolar solvents be resolved?

- Methodology :

- Conduct kinetic studies using in-situ IR or HPLC to monitor reaction progress.

- Compare solvent dielectric constants (ε) with reaction rates: polar solvents (ε > 15) stabilize charged transition states in SN2 mechanisms, while nonpolar solvents may favor radical pathways.

- Control experiments with deuterated solvents can clarify hydrogen-bonding effects .

Q. What strategies mitigate competing elimination pathways during functionalization of this compound?

- Methodology :

- Use bulky bases (e.g., DBU) to suppress E2 elimination. Lower reaction temperatures (0–25°C) and shorter reaction times minimize β-hydride abstraction.

- Steric maps from X-ray crystallography (if available) guide modifications to the tert-butyl group to reduce steric strain .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?

- Methodology :

- Replicate experiments with strict control of variables (e.g., reagent purity, moisture levels).

- Use high-throughput screening to test multiple conditions (temperature, catalyst loading) in parallel.

- Validate results via cross-lab collaborations and round-robin testing .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid skin/eye contact.

- Neutralize bromide waste with NaHCO₃ before disposal.

- Emergency procedures: For spills, absorb with vermiculite and treat with 10% sodium thiosulfate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.